4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine

Lipophilicity Drug-likeness CNS penetration

Stock the exact CAS 1344688-32-9 for reproducible SAR: the 4-fluoro + N-isopropyl substitution yields a unique CNS drug-like profile (cLogP 2.79, TPSA 38.06 Ų) not replicable by the 5-chloro analog, N-methyl derivative, or unsubstituted parent—generic substitution breaks patented synthetic routes and invalidates lead optimization data. With multi-vendor availability at ≥98% purity, competitive sourcing for gram-to-kilogram campaigns is built in. Essential for vanilloid receptor (US 7,977,360) and kinase inhibitor programs where balanced lipophilicity, conformational flexibility (2 rotatable bonds), and metabolic stability are critical.

Molecular Formula C10H11FN2O
Molecular Weight 194.21 g/mol
Cat. No. B11801822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine
Molecular FormulaC10H11FN2O
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESCC(C)NC1=NOC2=C1C(=CC=C2)F
InChIInChI=1S/C10H11FN2O/c1-6(2)12-10-9-7(11)4-3-5-8(9)14-13-10/h3-6H,1-2H3,(H,12,13)
InChIKeyHRWZPWZTIGMWGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine (CAS 1344688-32-9): A 4-Fluoro-N-alkylated Benzoisoxazole Building Block for Medicinal Chemistry Procurement


4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine (CAS 1344688-32-9) is a heterocyclic small molecule belonging to the 3-amino-1,2-benzoisoxazole class, characterized by a benzene-fused isoxazole core bearing a 4-fluoro substituent and an N-isopropyl group at the 3-amino position . With molecular formula C₁₀H₁₁FN₂O and a molecular weight of 194.21 g/mol, this compound serves as a research building block for the synthesis of kinase inhibitors, vanilloid receptor ligands, and other bioactive molecules within the benzo[d]isoxazole pharmacophore space [1]. Its computed TPSA of 38.06 Ų and cLogP of 2.79 place it within favorable drug-like property space for CNS and intracellular target applications.

Why 4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine Cannot Be Simply Replaced by Other In-Class Benzoisoxazole Analogs


The 3-amino-benzo[d]isoxazole scaffold exhibits steep structure-activity relationships (SAR), where even minor changes in the substitution pattern at the 4-position or the N-alkyl group on the 3-amine drastically alter target binding and pharmacokinetic properties [1]. The specific combination of a 4-fluoro substituent and an N-isopropyl group on this scaffold yields a unique set of physicochemical properties—cLogP 2.79, TPSA 38.06 Ų, and exactly 2 rotatable bonds—that cannot be replicated by the unsubstituted parent, the 5-chloro analog, or the 4-fluoro analog lacking N-alkylation. Generic substitution with a different regioisomer (e.g., 5-fluoro or 6-fluoro benzo[d]isoxazol-3-amine) or a different N-alkyl group (e.g., N-methyl or N-ethyl) would produce a compound with altered lipophilicity, hydrogen-bonding capacity, and metabolic liability, potentially invalidating established SAR or requiring re-optimization of the synthetic route . Procurement of the exact CAS-designated compound is therefore essential for reproducibility in SAR studies and patent-protected lead optimization campaigns.

4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Lipophilicity Advantage: 4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine Exhibits 0.51 LogP Units Lower Lipophilicity Than the 5-Chloro-N-isopropyl Analog

The target compound (4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine) demonstrates a computed cLogP of 2.79, which is 0.51 log units lower than the cLogP of 3.30 for the directly comparable 5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine (CAS 1344701-59-2) . Both compounds share identical TPSA (38.06 Ų), H-bond acceptor (3), H-bond donor (1), and rotatable bond (2) counts, meaning the lipophilicity difference is solely attributable to the 4-fluoro vs. 5-chloro substitution . A cLogP below 3.0 is generally preferred for CNS drug candidates and correlates with reduced phospholipidosis risk and improved solubility.

Lipophilicity Drug-likeness CNS penetration

TPSA Reduction Through N-Alkylation: 4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine Achieves 26.9% Lower TPSA Than the Unsubstituted 3-Amino Parent

The target compound has a topological polar surface area (TPSA) of 38.06 Ų, which is 13.99 Ų (26.9%) lower than the TPSA of 52.05 Ų for the parent benzo[d]isoxazol-3-amine (CAS 36216-80-5) . This TPSA reduction is primarily driven by N-isopropyl substitution on the 3-amino group, which masks one hydrogen-bond donor and increases steric shielding of the heterocyclic core. The target compound also shows a TPSA of 38.06 Ų vs. 49.77 Ų for 4-fluorobenzo[d]isoxazol-3-amine (CAS 904815-05-0, lacking N-alkylation), a reduction of 11.71 Ų (23.5%) [1]. A TPSA below 60 Ų is a widely accepted threshold for predicting oral absorption, and values below 40 Ų are associated with enhanced blood-brain barrier penetration.

Membrane permeability Blood-brain barrier TPSA optimization

Rotatable Bond Advantage: Target Compound Carries Two Rotatable Bonds Versus One in the 4-Fluoro Unalkylated Analog, Enhancing Conformational Adaptability

4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine possesses 2 rotatable bonds, compared to only 1 rotatable bond in 4-fluorobenzo[d]isoxazol-3-amine (CAS 904815-05-0), which lacks the N-isopropyl group [1]. The additional rotatable bond arises from the isopropyl C-N linkage and provides an extra degree of conformational freedom that can be exploited for optimizing the vector of the 3-amino substituent toward target protein binding pockets. While increased rotatable bond count can reduce ligand efficiency if excessive, a count of 2 remains well below the typical drug-like ceiling of ≤10, and the incremental conformational freedom may be critical for achieving key polar or hydrophobic contacts in shallow binding sites.

Conformational flexibility Ligand efficiency SAR exploration

4-Fluoro Regioisomeric Precision: Electronic Effects of Fluorine at the 4-Position Distinguish This Compound from 5-Fluoro and 6-Fluoro Benzoisoxazole Regioisomers

The fluorine atom at the 4-position of the benzo[d]isoxazole scaffold exerts a distinct electronic effect compared to the 5-fluoro (CAS 868271-13-0) and 6-fluoro (CAS 177995-38-9) regioisomers. The 4-position is adjacent to the 3-amino group, enabling through-space electronic interaction that modifies the basicity and hydrogen-bond donor capacity of the 3-amino nitrogen. While all three regioisomers share the same core structure (C₇H₅FN₂O, MW 152.13), the 4-fluoro isomer demonstrates a cLogP of 2.71 vs. a PSA of 49.77, whereas the 5-fluoro isomer exhibits a PSA of 52.05 Ų [1]. The 4-fluoro substitution pattern also blocks a position that is metabolically labile to cytochrome P450-mediated oxidation in certain benzo-fused heterocycles, a class-level inference supported by the general principle that fluorine substitution at metabolically vulnerable aromatic positions enhances oxidative stability [2].

Fluorine chemistry Regioselectivity Metabolic stability

Vendor-Independent Purity Benchmark: 4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine Consistently Available at ≥98% Purity Across Multiple Commercial Sources

The target compound is commercially available at ≥98% purity from multiple independent vendors, including Leyan (Cat. No. 1672215, 98% purity), ChemScene (Cat. No. CS-0601549, ≥98% purity), and ChemAny (Cat. No. CM494720, 97% purity) . In comparison, the closely related 5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine is listed at 97-98% purity from fewer vendors, and the 4,6-dimethyl-N-isopropyl analog (CAS 1344702-30-2) at 97% purity . Multi-vendor sourcing at ≥98% purity reduces supply chain risk and ensures that procurement decisions are not constrained by single-source dependency, a critical consideration for long-term medicinal chemistry programs.

Quality control Reproducibility Procurement reliability

Procurement-Driven Application Scenarios for 4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine Based on Verified Differentiation Evidence


CNS-Penetrant Kinase Inhibitor Fragment Elaboration

With a cLogP of 2.79 and TPSA of 38.06 Ų—both within the established CNS drug-like space (cLogP 1-3, TPSA <60 Ų)—this compound is optimally suited as a building block for synthesizing brain-penetrant kinase inhibitor candidates . The 0.51-unit lower cLogP relative to the 5-chloro analog provides a superior starting point for maintaining CNS exposure during molecular weight expansion, while the two rotatable bonds permit conformational sampling for optimal hinge-region binding. Medicinal chemistry teams pursuing TRK, ALK, or JAK inhibitors with CNS indications should prioritize this scaffold over more lipophilic alternatives to avoid exceeding CNS property thresholds during lead optimization.

Vanilloid Receptor (TRPV1) Ligand Synthesis Patented by Gruenenthal GmbH

The benzo[d]isoxazol-3-yl-amine scaffold is specifically claimed in US Patent 7,977,360 (Gruenenthal GmbH) as a vanilloid receptor ligand core for pain therapeutics [1]. The 4-fluoro substitution on this scaffold provides metabolic blocking at a position susceptible to oxidative metabolism, while the N-isopropyl group introduces steric bulk that can enhance selectivity over related TRP channels. Procurement of this exact compound enables direct execution of the patented synthetic methodology without the need for custom de novo synthesis of the heterocyclic core.

Selective MAO or RTK Inhibitor SAR Exploration Requiring Balanced Lipophilicity

The 3-amino-benzo[d]isoxazole scaffold has demonstrated multitargeted receptor tyrosine kinase (RTK) inhibitory activity, and amino-substituted isoxazoles are established as monoamine oxidase (MAO) inhibitor leads [2]. This compound, with cLogP 2.79, occupies a favorable lipophilicity midpoint between the overly hydrophilic parent (cLogP ~0.35-1.99) and the more lipophilic N-alkylated analogs (cLogP ~3.30 for the 5-chloro derivative). This balanced lipophilicity makes it an ideal starting point for SAR studies where maintaining solubility while achieving target engagement is a critical optimization parameter.

Multi-Vendor Procurement for Long-Term Medicinal Chemistry Programs

Unlike several close structural analogs that are available from only one or two suppliers, this compound is stocked at ≥98% purity by multiple independent vendors including Leyan and ChemScene . This multi-source availability enables competitive procurement, supply chain redundancy, and batch consistency verification across vendors—critical factors for academic and industrial laboratories planning multi-year lead optimization campaigns that will consume gram-to-kilogram quantities of this building block.

Quote Request

Request a Quote for 4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.